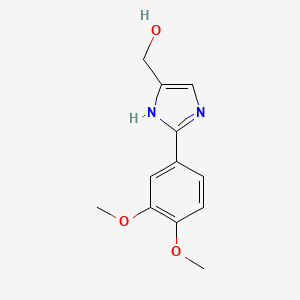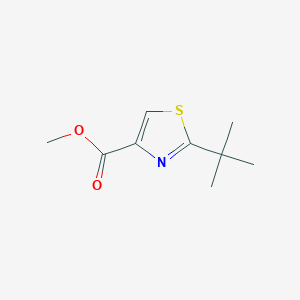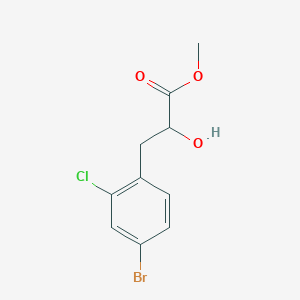
2-(5-Bromo-8-quinolyl)imidazole-5-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-8-quinolyl)imidazole-5-methanol is a heterocyclic compound that features both quinoline and imidazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the hydroxyl group in its structure provides unique reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-8-quinolyl)imidazole-5-methanol typically involves multi-step reactions starting from commercially available precursors. One common route includes the bromination of quinoline derivatives followed by cyclization with imidazole and subsequent functional group modifications.
-
Bromination of Quinoline:
- Starting Material: 8-quinoline
- Reagent: Bromine
- Solvent: Acetic acid
- Conditions: Room temperature, stirring for several hours
-
Cyclization with Imidazole:
- Intermediate: 5-Bromo-8-quinoline
- Reagent: Imidazole
- Solvent: Ethanol
- Conditions: Reflux for several hours
-
Functional Group Modification:
- Intermediate: 2-(5-Bromo-8-quinolyl)imidazole
- Reagent: Formaldehyde
- Solvent: Methanol
- Conditions: Room temperature, stirring for several hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(5-Bromo-8-quinolyl)imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Amine or thiol in ethanol at reflux temperature.
Major Products:
Oxidation: 2-(5-Bromo-8-quinolyl)imidazole-5-carbaldehyde
Reduction: 2-(8-Quinolyl)imidazole-5-methanol
Substitution: 2-(5-Amino-8-quinolyl)imidazole-5-methanol or 2-(5-Thio-8-quinolyl)imidazole-5-methanol
Applications De Recherche Scientifique
2-(5-Bromo-8-quinolyl)imidazole-5-methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-8-quinolyl)imidazole-5-methanol involves its interaction with molecular targets such as DNA and proteins. The bromine atom and the hydroxyl group facilitate binding to these targets, leading to potential biological effects such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
- 2-(5-Chloro-8-quinolyl)imidazole-5-methanol
- 2-(5-Fluoro-8-quinolyl)imidazole-5-methanol
- 2-(5-Iodo-8-quinolyl)imidazole-5-methanol
Comparison:
Uniqueness: The presence of the bromine atom in 2-(5-Bromo-8-quinolyl)imidazole-5-methanol provides unique reactivity compared to its chloro, fluoro, and iodo analogs. This can influence its binding affinity and selectivity towards molecular targets.
Reactivity: Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making it a balanced choice for various chemical reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactivity, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C13H10BrN3O |
|---|---|
Poids moléculaire |
304.14 g/mol |
Nom IUPAC |
[2-(5-bromoquinolin-8-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C13H10BrN3O/c14-11-4-3-10(12-9(11)2-1-5-15-12)13-16-6-8(7-18)17-13/h1-6,18H,7H2,(H,16,17) |
Clé InChI |
PBJOTKPSTLBNNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)C3=NC=C(N3)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]-](/img/structure/B13684639.png)
![Oxazolo[4,5-C]quinolin-2(3H)-one hydrochloride](/img/structure/B13684645.png)
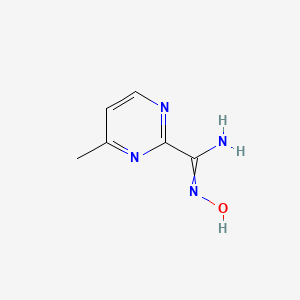
![4'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13684656.png)



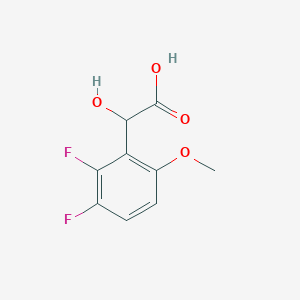
![6,6'-Dioctyl-3,3'-bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13684711.png)

